molecular formula C20H17NO2 B4735627 2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4735627
M. Wt: 303.4 g/mol
InChI Key: HSUUAVPLNLLZLJ-UHFFFAOYSA-N
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Description

2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a biphenyl group attached to a tetrahydroisoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the coupling of biphenyl derivatives with isoindole precursors. One common method involves the use of palladium-catalyzed C-H activation reactions. For instance, biphenyl compounds can be synthesized through the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of copper chloride as a catalyst .

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Suzuki-Miyaura reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its high yield and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl derivatives with reduced functional groups.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole dione structure, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

IUPAC Name

2-(2-phenylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-10,13,16-17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUUAVPLNLLZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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